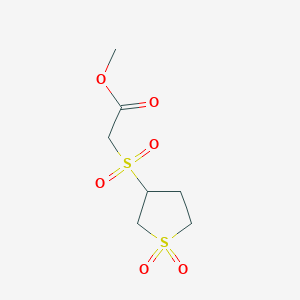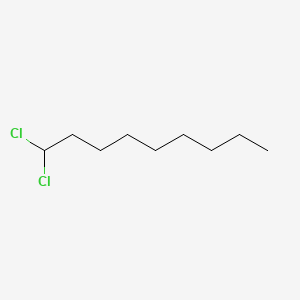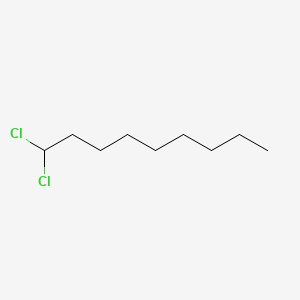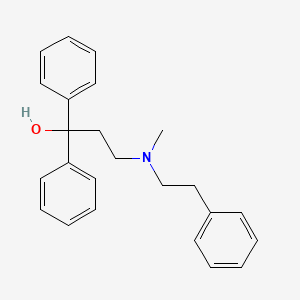![molecular formula C17H18N2O5 B14160885 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is a complex organic compound with a molecular formula of C17H18N2O5. It contains a hydrazone functional group and is characterized by the presence of three methoxy groups attached to a benzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group makes it useful in studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid
- 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]benzoic acid
Uniqueness
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is unique due to the specific arrangement of its methoxy groups and the presence of the hydrazone linkage.
Propriétés
Formule moléculaire |
C17H18N2O5 |
|---|---|
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)/b18-10+ |
Clé InChI |
LRAQUOUTPLKULV-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC2=CC=C(C=C2)C(=O)O |
Solubilité |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)






![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
